N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide
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Overview
Description
“N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole compounds can generally be synthesized using a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indole compounds are versatile building blocks in synthesis, providing access to diverse heterocycles .
Scientific Research Applications
Novel Insecticidal Activity
Flubendiamide, a compound with a unique chemical structure, shows strong insecticidal activity, especially against lepidopterous pests. This class of compounds, including closely related chemical structures, may offer novel modes of action for pest management and resistance management programs (Tohnishi et al., 2005).
Antimicrobial Properties
Compounds bearing a fluorobenzamide moiety, similar in structure to the query compound, have been synthesized and shown to possess antimicrobial activities. For instance, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial effects against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of fluorobenzamides, including methods to introduce fluorine atoms into benzamide structures, play a crucial role in understanding their chemical properties and potential applications. Studies on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, for example, provide insights into their molecular conformations and how these may influence biological activity (Suchetan et al., 2016).
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, which share structural similarities with the query compound, has uncovered potential applications in modulating cardiac electrophysiological activity. These compounds have been studied for their role as selective class III agents, indicating a potential application in treating cardiac arrhythmias (Morgan et al., 1990).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF2N2OS/c25-19-8-5-10-21(27)18(19)15-31-23-14-29(22-11-4-2-7-17(22)23)13-12-28-24(30)16-6-1-3-9-20(16)26/h1-11,14H,12-13,15H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSHACNJKGTQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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